molecular formula C23H23F3N4S B2837945 4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide CAS No. 339019-57-7

4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide

Cat. No.: B2837945
CAS No.: 339019-57-7
M. Wt: 444.52
InChI Key: RNYAHHYIXPQRTJ-UHFFFAOYSA-N
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Description

4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzhydryl group, a trifluoromethyl group attached to a pyrimidine ring, and a methyl sulfide moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with benzhydryl chloride in the presence of a base such as sodium hydride.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable precursor like 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with trifluoromethylating agents.

    Coupling of the Piperazine and Pyrimidine Rings: The final step involves coupling the benzhydrylpiperazine with the trifluoromethylpyrimidine derivative using a suitable linker, such as methyl sulfide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances its binding affinity to certain receptors, while the trifluoromethyl group increases its metabolic stability. The compound may modulate signal transduction pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl ether: Similar structure but with an ether linkage instead of a sulfide.

    4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl amine: Contains an amine group instead of a sulfide.

    4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl ketone: Features a ketone group in place of the sulfide.

Uniqueness

The presence of the methyl sulfide group in 4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide imparts unique chemical properties, such as increased lipophilicity and potential for specific metabolic pathways, distinguishing it from its analogs.

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4S/c1-31-22-27-19(23(24,25)26)16-20(28-22)29-12-14-30(15-13-29)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,21H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYAHHYIXPQRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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